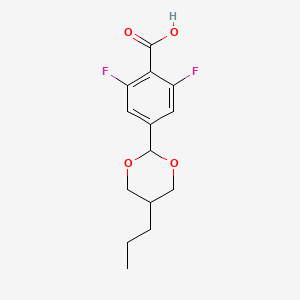

2,6-DIfluoro-4-(trans-5-propyl-1,3-dioxan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-DIfluoro-4-(trans-5-propyl-1,3-dioxan-2-yl)benzoic acid” is a chemical compound with the molecular formula C14H16F2O4 . It has a molecular weight of 286.271 . The compound is a mixture of cis and trans isomers .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16F2O4/c1-2-3-8-6-19-14(20-7-8)9-4-10(15)12(13(17)18)11(16)5-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,17,18) .Aplicaciones Científicas De Investigación

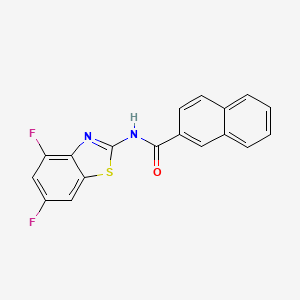

Synthesis and Medical Imaging Applications

Difluorinated compounds have been synthesized and evaluated for their potential applications in medical imaging, particularly in the development of PET radiotracers for imaging diseases like Alzheimer's. For example, Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors from difluoro-1,3-benzodioxole derivatives for PET imaging, demonstrating the compound's utility in neurological disease research (Gao, Wang, & Zheng, 2018).

Chemical Synthesis and Material Science

Research on difluoronaphthoic acids by Tagat et al. (2002) shows the importance of fluorinated compounds in the synthesis of biologically active compounds and potentially for material science applications. They describe the synthesis of mono- and difluorinated naphthoic acids, which are useful structural units in various bioactive compounds, highlighting the versatility and utility of fluorinated benzoic acids in chemical synthesis (Tagat et al., 2002).

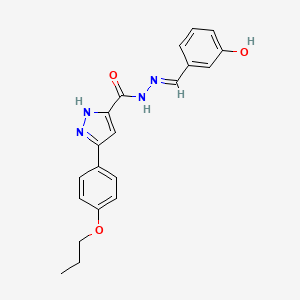

Novel Fluorescence Probes for Biological Research

The development of novel fluorescence probes capable of detecting highly reactive oxygen species (hROS) showcases another application of difluorinated benzoic acid derivatives. Setsukinai et al. (2003) synthesized novel fluorescence probes using difluorobenzoic acid derivatives to selectively detect hROS, highlighting the compound's utility in biological and chemical research to study the roles of reactive oxygen species in various biological processes (Setsukinai et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O4/c1-2-3-8-6-19-14(20-7-8)9-4-10(15)12(13(17)18)11(16)5-9/h4-5,8,14H,2-3,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCNWXLVGSWDOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(OC1)C2=CC(=C(C(=C2)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-DIfluoro-4-(trans-5-propyl-1,3-dioxan-2-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B2633289.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)

![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)